(2,6-dibromo-9H-xanthen-9-yl)methanol
Description
(2,6-Dibromo-9H-xanthen-9-yl)methanol is a brominated xanthene derivative characterized by two bromine atoms at the 2- and 6-positions of the xanthene core and a hydroxymethyl group at the 9-position. Xanthene derivatives are notable for their planar tricyclic aromatic structure, which enables diverse applications in materials science, organic synthesis, and host-guest chemistry. The bromine substituents introduce steric bulk and electronic effects, while the hydroxymethyl group facilitates hydrogen bonding, influencing solubility and crystallinity.
Properties
Molecular Formula |
C14H10Br2O2 |
|---|---|
Molecular Weight |
370.03 g/mol |
IUPAC Name |
(2,6-dibromo-9H-xanthen-9-yl)methanol |
InChI |
InChI=1S/C14H10Br2O2/c15-8-2-4-13-11(5-8)12(7-17)10-3-1-9(16)6-14(10)18-13/h1-6,12,17H,7H2 |
InChI Key |
GHOVMYFATHWFQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC3=C(C2CO)C=C(C=C3)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
A critical analysis of structurally related xanthene derivatives reveals key differences in substituent effects, physicochemical properties, and applications.
2.1 Structural and Substituent Analysis
- (2,6-Dibromo-9H-xanthen-9-yl)methanol: Substituents: Bromine (2,6-positions), hydroxymethyl (9-position). Key Features: Bromine atoms enhance electronegativity and polarizability, promoting halogen bonding. The hydroxymethyl group enables hydrogen-bonding interactions.
- 9-Methoxy-9-(2-methoxyphenyl)xanthenol (): Substituents: Methoxy (9-position and 2-methoxyphenyl group). Key Features: Methoxy groups are electron-donating, increasing solubility in polar solvents. The 2-methoxyphenyl moiety enhances steric hindrance, influencing inclusion chemistry.
Table 1: Substituent and Molecular Property Comparison
| Compound | Substituents | Molecular Weight (g/mol) | Crystal System | Notable Interactions |
|---|---|---|---|---|
| (2,6-Dibromo-9H-xanthen-9-yl)methanol | 2,6-Br, 9-CH2OH | ~392.0 (estimated) | Not reported | Halogen bonding, H-bonding |
| 9-Methoxy-9-(2-methoxyphenyl)xanthenol | 9-OCH3, 2-OCH3-C6H4 | 318.35 | Monoclinic (P21/c) | H-bonding, π-π stacking |
2.2 Physicochemical Properties
- Solubility : Bromine’s hydrophobicity likely reduces aqueous solubility compared to methoxy-substituted analogs, which benefit from oxygen’s polarity.
- Thermal Stability : Bromine’s electron-withdrawing nature may increase thermal stability relative to methoxy derivatives.
- Crystallinity: The monoclinic P21/c system observed in 9-methoxy-9-(2-methoxyphenyl)xanthenol suggests ordered packing via H-bonding and π-π interactions. For the brominated analog, halogen bonding could dominate lattice formation, though crystal data remains unreported.
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